N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a sulfonamide group attached to the 8th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cleavage of C=C double bonds using TBAI/TBHP as catalysts, which allows for the formation of triazolopyridines under ligand- and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-mediated reactions can be advantageous due to their efficiency and reduced reaction times. Additionally, the oxidative cleavage method can be optimized for large-scale production by adjusting reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as CrO3, DDQ/TsOH, and MnO2/TsOH.
Reduction: Reduction reactions can be performed using hydride donors like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include CrO3, DDQ/TsOH, and MnO2/TsOH.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other triazolopyridine derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit antibacterial and kinase inhibitory activities
[1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential as anticancer agents.
[1,2,4]triazolo[1,5-a]pyridine derivatives: These compounds are used in the treatment of cardiovascular disorders and type 2 diabetes.
The uniqueness of N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12F2N4O2S |
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Molecular Weight |
338.33 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
InChI |
InChI=1S/C14H12F2N4O2S/c1-2-13-17-18-14-12(4-3-5-20(13)14)23(21,22)19-11-7-9(15)6-10(16)8-11/h3-8,19H,2H2,1H3 |
InChI Key |
KSFLVNOBWUJZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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